molecular formula C14H22N2O B1356086 N-((4-Benzylmorpholin-2-YL)methyl)ethanamine CAS No. 868770-14-3

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine

Cat. No.: B1356086
CAS No.: 868770-14-3
M. Wt: 234.34 g/mol
InChI Key: RWZANZNCCFYETP-UHFFFAOYSA-N
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Description

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine is a chemical compound with the molecular formula C14H22N2O. It is characterized by the presence of a benzyl group attached to a morpholine ring, which is further connected to an ethanamine group.

Scientific Research Applications

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for N-((4-Benzylmorpholin-2-YL)methyl)ethanamine indicates that it has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine typically involves the reaction of 4-benzylmorpholine with an appropriate ethanamine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and subjected to continuous stirring. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product. The industrial process aims to maximize yield while maintaining cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-((4-Benzylmorpholin-2-YL)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Benzylmorpholin-2-YL)methyl)propanamine
  • N-((4-Benzylmorpholin-2-YL)methyl)butanamine
  • N-((4-Benzylmorpholin-2-YL)methyl)pentanamine

Uniqueness

N-((4-Benzylmorpholin-2-YL)methyl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and biological activity, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

N-[(4-benzylmorpholin-2-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-15-10-14-12-16(8-9-17-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZANZNCCFYETP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562386
Record name N-[(4-Benzylmorpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868770-14-3
Record name N-[(4-Benzylmorpholin-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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